molecular formula C10H17NO5 B14132666 N-(3-Carboxypropanoyl)-L-leucine CAS No. 65416-56-0

N-(3-Carboxypropanoyl)-L-leucine

Cat. No.: B14132666
CAS No.: 65416-56-0
M. Wt: 231.25 g/mol
InChI Key: NEOQZHHRAAELEV-ZETCQYMHSA-N
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Description

N-(3-Carboxypropanoyl)-L-leucine is a synthetic leucine derivative designed for proteomics research and biochemical applications. As a modified amino acid, its core research value lies in its carboxypropanoyl moiety, which can be utilized in peptide synthesis and protein modification studies . Compounds featuring the N-(3-carboxypropanoyl) group are of significant interest in the development and study of peptide-like inhibitors and other biologically active molecules, as evidenced by related structures documented in public chemical databases . Researchers may employ this reagent to investigate enzyme-substrate interactions or to modulate biological pathways. The structural similarity to other documented research compounds suggests its potential application in exploring cellular processes and designing novel experimental probes . Disclaimer: The specific applications, mechanism of action, and research value for this compound are not explicitly detailed in the available public sources. The information provided is based on the general properties of similar modified amino acids. Researchers are encouraged to conduct their own thorough investigations to verify the compound's suitability for their specific experimental needs. Handling and Safety: This product is labeled with the precautionary statement "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65416-56-0

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S)-2-(3-carboxypropanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C10H17NO5/c1-6(2)5-7(10(15)16)11-8(12)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

NEOQZHHRAAELEV-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivative Generation

Advanced Chemical Synthesis Approaches for N-(3-Carboxypropanoyl)-L-leucine

The chemical synthesis of this compound primarily involves the formation of an amide bond between the amino group of L-leucine and a derivative of succinic acid. This can be achieved through various established and advanced chemical strategies.

Amide Formation Strategies for the N-(3-Carboxypropanoyl) Linkage

The core of synthesizing this compound lies in the efficient formation of the amide linkage. A common approach involves the acylation of L-leucine with a reactive derivative of succinic acid, such as succinic anhydride (B1165640) or an acyl chloride. For instance, reacting L-leucine with succinic anhydride under appropriate conditions directly yields the desired product.

Another strategy involves the use of coupling agents to facilitate the amide bond formation between L-leucine and succinic acid. These methods are designed to activate the carboxylic acid group of succinic acid, making it more susceptible to nucleophilic attack by the amino group of L-leucine. A study on the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine highlights the competing reactions of hydrolysis and imide formation, providing insights into the complexities of acylating leucine (B10760876) derivatives with dicarboxylic acids. rsc.org In this case, one carboxyl group can intramolecularly catalyze the hydrolysis of the amide bond or participate in imide formation, demonstrating the nuanced reactivity that must be controlled during synthesis. rsc.org

Derivatization of L-Leucine via N-Acylation Techniques

The N-acylation of amino acids, including L-leucine, is a well-established field of organic chemistry. A variation of the classic Schotten-Baumann method can be employed for the preparation of N-acylamino acids from acyl chlorides and amino acids in the presence of cationic surfactants. researchgate.net This method offers an efficient route for synthesizing a wide range of N-acyl leucine derivatives.

For the specific synthesis of this compound, a suitable acylating agent would be a mono-activated derivative of succinic acid, such as succinyl chloride monomethyl ester. This allows for the selective acylation of the L-leucine amino group, followed by hydrolysis of the ester to reveal the second carboxylic acid functionality. The choice of solvent and reaction conditions is crucial to optimize the yield and purity of the final product.

Biocatalytic Synthesis of N-Acyl-Amino Acids and Analogues

Biocatalysis presents a greener and more selective alternative to traditional chemical synthesis for producing N-acyl-amino acids. manchester.ac.uk Enzymes, with their high specificity and mild reaction conditions, are increasingly being explored for these transformations. nih.govnih.gov

Enzyme-Mediated Acylation of L-Leucine

The enzymatic acylation of L-leucine can be achieved using various enzymes, particularly those from the hydrolase family. While lipases are commonly used for acylation reactions, recent research has focused on the synthetic potential of aminoacylases. nih.gov These enzymes, which typically catalyze the hydrolysis of N-acyl-amino acids, can also be used in reverse to synthesize these compounds under specific conditions. nih.govuni-duesseldorf.de

The choice of acyl donor is critical in enzyme-mediated acylation. Activated acyl donors, such as acyl-CoAs or acyl carrier proteins (ACPs), are often utilized in natural biosynthetic pathways. nih.gov For the synthesis of this compound, an enzymatic system could potentially utilize a succinyl-CoA or a related activated succinate (B1194679) derivative as the acyl donor. Research into novel aminoacylases is ongoing to expand the substrate scope and improve the efficiency of these biocatalytic reactions. uni-duesseldorf.de

Applications of Recombinant Aminoacylases in N-Acyl-Amino Acid Production

The use of recombinant aminoacylases offers several advantages for the industrial production of N-acyl-amino acids. uni-duesseldorf.dewikipedia.org Recombinant technology allows for the overexpression of desired enzymes, leading to higher yields and easier purification. Furthermore, protein engineering can be used to improve the stability, activity, and substrate specificity of these biocatalysts. nih.gov

While the direct enzymatic synthesis of this compound using a recombinant aminoacylase (B1246476) has not been extensively reported, the existing literature on the synthesis of other N-acyl-amino acids provides a strong foundation for future development in this area. nih.govuni-duesseldorf.de The principles of using L-aminoacylases for the resolution of racemic N-acetyl-amino acids are well-established and could be adapted for synthetic purposes. wikipedia.orggoogle.comgoogle.com

Preparation of Structurally Related N-Acyl-L-Leucine Compounds for Academic Study

The synthesis of a variety of N-acyl-L-leucine compounds is crucial for structure-activity relationship (SAR) studies in academic and pharmaceutical research. These studies help in understanding how modifications to the acyl chain or the amino acid moiety affect the biological activity of the compound.

For example, the preparation of N-acyl derivatives of amino acids from acyl chlorides in the presence of cationic surfactants provides a versatile method for creating a library of such compounds. researchgate.net Similarly, the synthesis of N-palmitoyl-L-leucine and its analogs has been reported to investigate their effects on biological processes like pre-mRNA splicing. nih.gov

The synthesis of isotopically labeled L-leucine derivatives, such as those containing ¹³C or deuterium, is also of significant interest for metabolic studies and for use in techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netrsc.org These labeled compounds can be used to trace the metabolic fate of N-acyl-L-leucine derivatives within biological systems.

Below is a table summarizing various synthesized N-acyl-L-leucine derivatives and their methods of preparation, as found in the literature.

Compound NameSynthetic MethodReference
N-Acetyl-DL-leucineAcetylation of L-leucine with acetic anhydride under alkaline conditions. patsnap.com
N-Acetyl-L-leucineReaction of L-leucine with acetic anhydride. google.comacs.org
N-Boc-L-tert-LeucineReaction of L-tert-leucine with di-tert-butyldicarbamate. chemicalbook.com
N-(indole-3-acetyl)-L-leucineN-acylation of L-leucine with indole-3-acetic acid. ebi.ac.uk
N-Palmitoyl-L-leucineReaction of L-leucine with palmitoyl (B13399708) chloride. nih.gov
N-(o-carboxybenzoyl)-L-leucineAcylation of L-leucine with phthalic anhydride. rsc.org

This table illustrates the diversity of N-acyl-L-leucine compounds that can be synthesized for research purposes, each with unique properties and potential applications.

Molecular Mechanisms and Biological Interactions

Enzyme Inhibition and Modulation by N-(3-Carboxypropanoyl)-L-leucine and Related Analogues

The structural modification of the essential amino acid L-leucine into this compound and its analogues gives rise to a class of molecules with the potential for nuanced interactions with various enzymes. These interactions can range from direct inhibition of enzymatic activity to allosteric modulation, influencing a variety of cellular processes.

Inhibition of Amino Acid Biosynthesis Enzymes (e.g., α-Isopropylmalate Synthase)

α-Isopropylmalate synthase (IPMS) is a key enzyme in the biosynthesis of leucine (B10760876), catalyzing the initial committed step. This enzyme is subject to feedback inhibition by the end product of the pathway, L-leucine. nih.govnih.gov The inhibition of IPMS by L-leucine is a classic example of allosteric regulation, where the binding of the inhibitor to a regulatory site distinct from the active site induces a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

While direct studies on the inhibition of α-isopropylmalate synthase by this compound are not extensively documented in publicly available research, the structural similarity to L-leucine suggests a potential for interaction. The addition of the 3-carboxypropanoyl group to the amino group of L-leucine alters the molecule's size, charge, and polarity, which would likely influence its binding affinity for the allosteric site of IPMS. The extent and nature of this potential inhibition would depend on how these modifications affect the key interactions necessary for inducing the inhibitory conformational change in the enzyme.

Research on IPMS from various organisms, such as Alcaligenes eutrophus H16 and Neisseria meningitidis, has elucidated the cooperative nature of leucine inhibition, with Hill coefficients greater than one, indicating that the binding of one leucine molecule influences the binding of subsequent ones. nih.govnih.gov The inhibition mechanism can be competitive with respect to the substrate acetyl-CoA and noncompetitive with respect to α-ketoisovalerate. nih.gov Furthermore, this inhibition can be relieved by other amino acids like valine and isoleucine, highlighting a complex regulatory network. nih.gov Any potential inhibitory effect of this compound on IPMS would need to be experimentally determined to understand its specific mechanism and physiological relevance.

Modulation of Protein Kinase Signaling Pathways (e.g., mTOR Signaling)

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. L-leucine is a well-established activator of the mTOR complex 1 (mTORC1). nih.govnih.gov Leucine signals to mTORC1 through a complex mechanism that involves its binding to leucyl-tRNA synthetase (LRS), which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, a component of the Rag GTPase heterodimer that is crucial for mTORC1 activation at the lysosomal surface. nih.gov

The introduction of a 3-carboxypropanoyl group to L-leucine would significantly alter its chemical properties, and consequently, its interaction with the components of the mTOR signaling pathway. While direct evidence for the modulation of mTOR signaling by this compound is scarce, studies on L-leucine itself provide a framework for potential interactions. For instance, L-leucine stimulation of mTORC1 leads to the phosphorylation of downstream targets such as the 70-kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis. nih.gov

It has been shown that chemical compounds can be designed to specifically inhibit the leucine-sensing function of LRS without affecting its catalytic activity, leading to the suppression of the mTORC1 pathway. nih.gov This suggests that modifications to the leucine molecule, such as the N-acylation in this compound, could potentially interfere with its binding to LRS or other upstream regulators of mTORC1, thereby modulating the pathway's activity. The nature of this modulation, whether agonistic or antagonistic, would depend on the specific molecular interactions between the modified leucine and its cellular targets.

Interactions with Protein Phosphatases (e.g., PTPN1 by related dipeptides)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play critical roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Protein tyrosine phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.net

While direct interactions of this compound with PTP1B have not been specifically reported, studies on related dipeptides and other small molecules provide insights into how such compounds might interact with protein phosphatases. The inhibition of PTPs often involves the binding of molecules to the active site, mimicking the phosphotyrosine substrate. researchgate.net These interactions are typically stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket. researchgate.net

Furthermore, allosteric regulation of PTP1B has been demonstrated through protein-protein interactions, where the binding of an adaptor protein like Grb2 to a proline-rich region of PTP1B can enhance its catalytic activity. nih.gov This highlights that interactions at sites other than the active site can modulate phosphatase function. The structure of this compound, with its dipeptide-like character, suggests the possibility of it interacting with PTPs, although the specificity and functional consequences of such interactions remain to be elucidated. The presence of the carboxypropanoyl group could influence its binding affinity and selectivity for different PTPs.

Inhibition of Specific Cellular Processes (e.g., Spliceosome Assembly by N-Palmitoyl-L-leucine)

A related analogue, N-palmitoyl-L-leucine, has been identified as an inhibitor of the spliceosome, a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA). nih.govnih.govescholarship.org This discovery was the result of a high-throughput screen of a library of natural products from marine bacteria. nih.gov

N-palmitoyl-L-leucine was found to block a late stage of spliceosome assembly, distinguishing its mechanism from other known splicing inhibitors that typically target earlier stages. nih.govescholarship.org Structure-activity relationship (SAR) analysis revealed that the length of the acyl chain is a critical determinant of its inhibitory activity, with longer chains showing greater potency. nih.gov This suggests that the hydrophobic tail of the molecule plays a crucial role in its interaction with components of the spliceosome.

The inhibitory concentration (IC₅₀) of N-palmitoyl-L-leucine was determined to be in the micromolar range, and it was shown to be effective against a variety of splicing substrates. nih.govescholarship.org The amphiphilic nature of N-palmitoyl-L-leucine, with its hydrophilic head group and hydrophobic tail, was considered, but its inhibitory action was determined not to be due to micelle formation. nih.gov These findings demonstrate that N-acylated amino acids can act as specific inhibitors of complex cellular machinery and highlight the potential for this compound to exhibit its own unique biological activities.

Analogue Target Effect Key Findings Reference
N-palmitoyl-L-leucineSpliceosomeInhibition of late-stage assemblyAcyl chain length is critical for activity. Not due to micelle formation. nih.govescholarship.org

Role in Signal Transduction Cascades

The involvement of this compound in specific signal transduction cascades is not well-defined in the current scientific literature. However, based on the known signaling roles of its parent molecule, L-leucine, and the activities of related compounds, several potential areas of interaction can be hypothesized.

L-leucine is a key signaling molecule in the regulation of protein synthesis and metabolism, primarily through the mTORC1 pathway as discussed previously. nih.gov It can activate mTORC1 signaling, leading to downstream effects on cell growth and proliferation. nih.gov The modification of L-leucine to this compound could potentially alter its ability to engage with the upstream components of this pathway, such as the LRS-Rag GTPase system, thereby acting as a modulator of mTORC1-dependent signaling.

Furthermore, the structural similarity of this compound to dipeptides suggests potential interactions with pathways regulated by peptide signaling. Dipeptides can have their own distinct biological activities and may interact with specific receptors or transporters to initiate intracellular signaling events. researchgate.net For example, certain dipeptides have been shown to influence cellular processes through interactions with G-protein coupled receptors or by modulating the activity of intracellular enzymes.

The presence of the carboxypropanoyl group introduces additional charged moieties, which could facilitate interactions with proteins that have complementary binding pockets. This could lead to the engagement of this compound in signal transduction pathways that are not typically associated with L-leucine. Elucidating the precise role of this compound in signal transduction will require targeted studies to identify its binding partners and downstream effectors.

Substrate Potential in Enzymatic Reactions

This compound, as a modified amino acid, has the potential to serve as a substrate for various enzymes, particularly those involved in amino acid and peptide metabolism. The succinyl group of N-succinyl-L-leucine, a close analogue, makes it a substrate for certain hydroxylases.

Specifically, a novel Fe(II)/α-ketoglutarate-dependent dioxygenase, SadA, from Burkholderia ambifaria AMMD, has been shown to catalyze the β-hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with high diastereoselectivity and conversion rates. researchgate.net This enzyme exhibits a degree of substrate promiscuity, accepting other N-acylated L-leucines such as N-formyl and N-acetyl-L-leucine, as well as N-succinylated forms of other amino acids like valine, isoleucine, and phenylalanine. researchgate.net However, it does not act on the free L-leucine or the D-enantiomer of N-succinyl-leucine. researchgate.net

Given the structural similarity between the succinyl and 3-carboxypropanoyl groups, it is plausible that this compound could also be a substrate for SadA or other similar dioxygenases. The efficiency of such a reaction would depend on the specific recognition of the N-acyl group by the enzyme's active site.

The potential for this compound to be a substrate in other enzymatic reactions, such as those catalyzed by peptidases or acylases, also exists. Its peptide-like bond could be a target for proteases, and the N-acyl linkage could potentially be cleaved by acylases, releasing L-leucine and succinic acid. The actual substrate activity of this compound in these and other enzymatic systems would need to be experimentally verified.

Enzyme Substrate Analogue Product Key Characteristics Reference
SadA (Fe(II)/α-ketoglutarate-dependent dioxygenase)N-succinyl-L-leucineN-succinyl-L-threo-β-hydroxyleucineHigh diastereoselectivity (>99%) and conversion (93%). Also acts on other N-acyl-L-leucines. researchgate.net

Investigating Enantiomeric Specificity: The L-Configuration of the Leucine Moiety in Biological Recognition

The stereochemistry of a molecule is a critical determinant of its interaction with biological systems, particularly with enzymes and receptors, which are themselves chiral entities. In the context of this compound, the "L-configuration" of the leucine component is of paramount importance for its biological recognition and activity. This specificity arises from the precise three-dimensional arrangement of atoms in the L-leucine enantiomer, which allows for optimal binding to the active site of its target protein(s).

Research into the inhibitors of metalloenzymes, such as carboxypeptidase A, provides a strong basis for understanding the enantiomeric specificity observed with compounds like this compound. Carboxypeptidase A, a zinc-containing enzyme, preferentially hydrolyzes peptide bonds at the C-terminus of amino acids with large hydrophobic side chains, and it exhibits a strong preference for L-amino acids. This preference is dictated by the specific geometry and chemical environment of the enzyme's active site.

While direct comparative studies on the inhibitory activity of this compound and its D-enantiomer are not extensively available in the public domain, the principles of stereospecific enzyme inhibition can be illustrated through studies on analogous compounds. For instance, investigations into inhibitors of glutamate (B1630785) carboxypeptidase have demonstrated a clear stereochemical preference. In one such study, phosphonamidate derivatives of glutamic acid were synthesized and evaluated for their inhibitory potency. The results unequivocally showed that the analogs derived from the natural (S)- or L-glutamic acid were potent inhibitors, whereas their enantiomers derived from (R)- or D-glutamic acid were devoid of any significant inhibitory activity.

Conversely, and highlighting the nuanced nature of enzyme-inhibitor interactions, some studies on carboxypeptidase A inhibitors have revealed a surprising reversal of stereochemical preference. For example, research on N-(hydroxyaminocarbonyl)phenylalanine showed that the D-isomer was a more potent inhibitor of carboxypeptidase A than its L-enantiomer, with a threefold difference in potency. nih.gov Similarly, a study on N-(2-chloroethyl)-N-methylphenylalanine as a mechanism-based inactivator for carboxypeptidase A found that the (R)-isomer, which belongs to the D-series, was a more potent inactivator than its (S)-enantiomer. nih.gov In another instance, inhibitors derived from D-cysteine were found to be significantly more potent than their L-cysteine counterparts. nih.gov There are also cases where a lack of stereospecificity has been observed, as with a novel irreversible inhibitor, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, where all four possible stereoisomers demonstrated inhibitory activity against carboxypeptidase A. nih.gov

These findings underscore that while the L-configuration is typically favored for substrates of enzymes like carboxypeptidase A, the stereochemical requirements for inhibitors can be different and are highly dependent on the specific chemical structure of the inhibitor and its mode of binding within the active site. The L-configuration of the leucine moiety in this compound strongly suggests that its biological recognition is based on mimicking the natural L-amino acid substrates of its target enzyme(s). The specific interactions of the carboxyl groups and the isobutyl side chain of the leucine residue within the enzyme's binding pocket are likely optimized in the L-configuration, leading to effective biological activity. The D-enantiomer, with its different spatial arrangement, would likely not fit as effectively into the binding site, resulting in significantly lower or no biological activity.

Integration Within Biochemical and Cellular Pathways

Interplay with Branched-Chain Amino Acid Metabolic Pathways

L-leucine, along with isoleucine and valine, is a branched-chain amino acid whose metabolism is critical for cellular energy and protein homeostasis. frontiersin.org The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs) followed by the irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgwikipedia.org

The presence of the N-succinyl group in N-(3-Carboxypropanoyl)-L-leucine could influence its interaction with the enzymes of the BCAA metabolic pathway. It is plausible that this compound itself is not a direct substrate for BCAT. However, if intracellular enzymes known as desuccinylases, such as SIRT5, can remove the succinyl group, it would release L-leucine, which can then enter the canonical BCAA metabolic pathway. nih.gov The regulation of such desuccinylase activity would, therefore, indirectly control the flux of leucine (B10760876) into its catabolic route.

Protein succinylation is known to modulate the activity of key metabolic enzymes. frontiersin.orgfrontiersin.org It is conceivable that key enzymes in BCAA metabolism could be targets of succinylation, and the levels of this compound, as a succinylated molecule, might play a role in this regulatory landscape.

Table 1: Key Enzymes in Branched-Chain Amino Acid (BCAA) Metabolism

EnzymeAbbreviationFunctionPotential Influence of Succinylation
Branched-chain aminotransferaseBCATReversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs).Activity could be modulated by succinylation of the enzyme itself.
Branched-chain α-keto acid dehydrogenase complexBCKDHIrreversible oxidative decarboxylation of BCKAs. This is a rate-limiting step in BCAA catabolism. nih.govThe activity of this multi-subunit complex is a key regulatory point and could be influenced by the succinylation status of its components. medlineplus.govnih.gov

Influence on Global Protein Biosynthesis Mechanisms

L-leucine is a potent activator of protein synthesis, primarily through its stimulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. researchgate.netnih.gov The activation of mTORC1 by leucine is a critical signal for cell growth and proliferation. researchgate.net

Should this compound be transported into the cell and subsequently de-succinylated to yield L-leucine, it would directly contribute to the intracellular leucine pool and thereby influence mTORC1 signaling and protein synthesis. The rate of this de-succinylation would be a determining factor in the magnitude and duration of the protein synthesis signal. Studies on leucine supplementation have shown that it can enhance muscle protein synthesis. ontosight.aiillinois.edu

Furthermore, some N-acylated amino acids have been found to have biological activities independent of their constituent amino acid. For instance, N-palmitoyl-l-leucine has been identified as an inhibitor of spliceosome assembly, a crucial step in pre-mRNA processing, which is fundamental to protein expression. nih.govnih.gov While the acyl group is different, this finding opens the possibility that this compound could have direct effects on the machinery of protein biosynthesis, separate from its role as a leucine precursor.

Contributions to Cellular Metabolic Activities

The metabolism of L-leucine is ketogenic, meaning its breakdown produces acetyl-CoA and acetoacetate, which can be used for energy production in the citric acid cycle (TCA cycle) or for the synthesis of ketone bodies and lipids. youtube.commetwarebio.com The succinyl group of this compound is a four-carbon dicarboxylic acid, which is also an intermediate of the TCA cycle (in the form of succinyl-CoA and succinate). wikipedia.org

The intracellular fate of the succinyl moiety after a potential de-succinylation of this compound could influence cellular metabolism. Succinate (B1194679) itself can be oxidized in the TCA cycle or can act as a signaling molecule. Protein succinylation, which uses succinyl-CoA as a substrate, is a key regulatory mechanism that links the metabolic state of the cell, particularly the TCA cycle, to the function of numerous proteins. nih.govnih.gov An influx of succinate from this compound could potentially alter the cellular succinyl-CoA pool and thereby impact the succinylation of various proteins, leading to widespread changes in cellular metabolic activities. frontiersin.orgfrontiersin.org

Analysis of Transport Mechanisms and Intracellular Fate of N-Acylated Amino Acids

The transport of amino acids across the cell membrane is mediated by a variety of transporter proteins. The modification of the amino group of L-leucine with a succinyl group in this compound would likely alter its transport mechanism compared to unmodified L-leucine.

The intracellular fate of this compound would depend on its recognition by intracellular enzymes. As mentioned, the primary expected pathway would be its hydrolysis by a desuccinylase, such as SIRT5, to release L-leucine and succinate. nih.gov The released L-leucine would then be available for protein synthesis or catabolism, while the succinate could enter the TCA cycle. The efficiency of this de-succinylation process would be a critical determinant of the biological activity of this compound.

Table 2: Potential Cellular Fate of this compound

ProcessDescriptionPotential Outcome
Cellular Uptake Transport across the cell membrane.The succinyl group may alter transporter specificity compared to L-leucine.
Intracellular De-succinylation Enzymatic removal of the succinyl group, likely by a sirtuin like SIRT5. nih.govRelease of L-leucine and succinate.
Metabolism of L-leucine Entry into canonical BCAA metabolic pathways.Contribution to protein synthesis via mTORC1 activation or energy production through catabolism. researchgate.netyoutube.com
Metabolism of Succinate Entry into the TCA cycle or participation in cellular signaling.Impact on cellular energy status and regulation of succinylation-dependent processes.
Direct Biological Activity The intact molecule may have its own biological targets.Potential for novel interactions with cellular components, independent of its breakdown products.

Advanced Research Methodologies and Analytical Techniques

Isotopic Labeling Techniques for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating biochemical pathways. nih.gov While specific metabolic tracing studies on N-(3-Carboxypropanoyl)-L-leucine are not detailed in the available literature, the methodology is well-established for its parent amino acid, leucine (B10760876).

Tritium-labeled L-leucine (L-[3,4,5-³H(N)]-Leucine) is commonly used in studies of leucine metabolism and protein synthesis. revvity.com This tracer allows researchers to follow the incorporation of leucine into proteins and its catabolism through various metabolic routes. youtube.com The general principle involves introducing the labeled compound into a biological system and tracking the appearance of the isotope in downstream metabolites. youtube.com This provides a quantitative measure of metabolic flux through different pathways. nih.gov

For example, stable isotope tracers like ¹³C-labeled leucine are used to quantify protein synthesis rates and amino acid contributions to energy production. youtube.com The labeled leucine is introduced, and its incorporation into proteins or its breakdown products, such as ¹³CO₂, are measured. youtube.com Similar methodologies could be applied to a labeled version of this compound to investigate its metabolic stability, potential enzymatic transformations, and whether it can be utilized in specific cellular pathways.

Computational Modeling and Simulation for Molecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the structural and energetic properties of amino acids and their derivatives. nih.govmdpi.com These approaches provide a theoretical framework for understanding molecular geometries, conformational energies, and intermolecular interactions at the atomic level.

DFT studies on amino acids have focused on benchmarking different functionals and basis sets to achieve high accuracy in predicting structures and energies. nih.gov For example, dispersion-corrected hybrid and double-hybrid DFT approaches have been recommended for reliable studies of amino acids and small peptides. nih.govrsc.org These computational models can predict various molecular descriptors, including thermodynamic properties and global reactivity parameters, which are crucial for understanding the physicochemical behavior of these molecules. mdpi.com

Table 1: Comparison of DFT Functionals for Amino Acid Analysis

DFT FunctionalKey FeaturesApplication in Amino Acid Studies
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Widely used for geometry optimization and calculating thermodynamic properties of amino acids. mdpi.com
M06/M06-L Meta-hybrid GGA functionals designed to handle non-covalent interactions effectively.Shown to provide accurate results for the infrared spectra and interatomic distances of metal-amino acid complexes. rsc.org
B2PLYP A double-hybrid functional that includes a portion of MP2 correlation.Recommended for high-accuracy reference studies on the structure and energetics of amino acids and small peptides. nih.gov

This table is generated based on findings from multiple sources and provides a comparative overview of DFT functionals used in amino acid research.

High-Throughput Screening Approaches for Identification of Biological Activities

High-throughput screening (HTS) is a key technology for discovering new biological activities of chemical compounds. nih.gov For N-acyl amino acids like this compound, HTS can be employed to screen large libraries of related compounds against various biological targets to identify potential therapeutic agents. ontosight.ai

One area of interest for N-acyl amino acids is their potential role as signaling molecules. nih.govnih.gov More than 70 endogenous N-acyl amino acid/neurotransmitter (NAAN) conjugates have been identified, and they are being investigated for their roles in the nervous, vascular, and immune systems. nih.gov HTS assays can be designed to identify compounds that modulate the activity of receptors, ion channels, or enzymes involved in the signaling pathways of these molecules. nih.govfrontiersin.org

For example, an HTS system has been developed to find inhibitors of aminoacyl-tRNA synthetases (ARSs), enzymes that are crucial for protein synthesis and are often overexpressed in cancer cells. nih.gov This assay uses a rabbit-reticulocyte lysate that mimics the human ARS structures and has been validated by identifying known translation inhibitors. nih.gov Such a system could be adapted to screen for the effects of this compound or its derivatives on protein synthesis.

Another study utilized an in vitro splicing assay to screen a library of natural products from marine bacteria, leading to the identification of N-palmitoyl-l-leucine as a splicing inhibitor that blocks a late stage of spliceosome assembly. nih.gov This demonstrates the power of HTS in discovering novel biological functions for N-acyl amino acids.

Future Research Directions and Applications in Biological Inquiry

Design and Development of Novel Biological Probes for Pathway Investigation

The development of molecular probes is a cornerstone of modern biological research, enabling the real-time visualization and tracking of specific molecules and enzymatic activities within complex cellular environments. While probes directly incorporating N-(3-Carboxypropanoyl)-L-leucine are still in early research stages, the principles for their design can be extrapolated from successful probes developed for related enzymes, such as leucine (B10760876) aminopeptidase (B13392206) (LAP).

Leucine aminopeptidases are enzymes that cleave N-terminal leucine residues from proteins and peptides and are implicated in various physiological and pathological processes, including cancer. nih.govresearchgate.net Researchers have successfully designed fluorescent and chemiluminescent probes for LAP by attaching a leucine moiety to a reporter molecule. researchgate.netnih.govbohrium.com The enzymatic cleavage of the leucine releases the reporter, leading to a detectable signal.

Future research could adapt this strategy to create probes based on this compound. These probes could be designed to be specific substrates for enzymes that recognize and process this particular N-acylated amino acid. The design would involve linking this compound to a fluorophore or a chemiluminescent agent. The interaction of this probe with its target enzyme would result in a measurable change in the optical signal, allowing for the investigation of specific metabolic pathways.

Table 1: Potential Components for this compound-Based Biological Probes

ComponentFunctionExamples
Recognition MoietySpecifically interacts with the target enzyme.This compound
Reporter GroupGenerates a detectable signal upon enzymatic activity.Fluorescein, Rhodamine, Dioxetane
LinkerConnects the recognition moiety to the reporter group.Self-immolative linkers

The development of such probes would provide powerful tools to identify and characterize the enzymes that metabolize this compound and to explore the cellular contexts in which these pathways are active.

Exploration of Previously Uncharacterized Biological Targets

A significant area of future research lies in identifying the specific enzymes and receptors that interact with this compound. The vast number of uncharacterized enzymes in the human genome suggests that many metabolic pathways remain to be discovered. nih.gov N-succinylated amino acids, including this compound, may serve as endogenous substrates for some of these uncharacterized enzymes.

One promising avenue of investigation involves screening this compound against libraries of uncharacterized enzymes to identify those that can catalyze its transformation. For instance, research has already identified N-succinyl-amino acid racemase (NSAAR), an enzyme that can process N-succinylated amino acids. nih.gov Further studies could uncover other enzymes with specificity for this compound.

Moreover, the enzyme SadA, a hydroxylase from Burkholderia ambifaria, has been shown to stereoselectively hydroxylate N-succinyl-L-leucine. researchgate.net This discovery opens the door to exploring the existence of similar enzymes in other organisms, including mammals, and investigating the biological significance of this hydroxylation. The product of this reaction, N-succinyl-L-threo-β-hydroxyleucine, could itself be a signaling molecule or an intermediate in a larger metabolic pathway.

The identification of specific receptors for this compound is another critical research direction. Like other N-acyl amino acids, it may act as a signaling molecule by binding to and modulating the activity of cell surface or intracellular receptors.

Advancements in Understanding Amino Acid Derivative Roles in Cellular Homeostasis

The covalent modification of proteins and metabolites plays a crucial role in regulating cellular processes. Succinylation, the addition of a succinyl group to a molecule, is emerging as a significant post-translational modification that can alter the function of proteins involved in metabolism. frontiersin.org Succinyl-CoA, an intermediate of the Krebs cycle, serves as the donor for this modification. frontiersin.org

Future research will likely focus on the broader role of N-acylated amino acids, including this compound, in maintaining cellular homeostasis. The parent amino acid, L-leucine, is a well-known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govresearchgate.net Leucine and its metabolites are hypothesized to play a significant role in modulating protein and energy metabolism. rutgers.edu

It is plausible that this compound, as a derivative of leucine, could also influence these fundamental cellular processes. It may act as a signaling molecule that fine-tunes metabolic pathways in response to nutrient availability or cellular stress. For example, it could modulate the activity of enzymes involved in glucose metabolism, fatty acid oxidation, or amino acid biosynthesis. frontiersin.org Understanding how the levels of this compound fluctuate in different physiological and pathological states will provide insights into its homeostatic functions.

Methodological Innovations for Comprehensive Study of N-Acylated Metabolites

Advancements in analytical techniques are crucial for the comprehensive study of N-acylated metabolites like this compound. The complexity of the metabolome requires highly sensitive and specific methods for the detection and quantification of individual compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for analyzing amino acids and their derivatives. shimadzu.com Pre-column or post-column derivatization techniques can be employed to enhance the detection of these molecules. shimadzu.com Future methodological innovations may focus on developing more efficient and sensitive derivatization reagents specifically for N-acylated amino acids.

Untargeted metabolomics approaches, which aim to measure as many metabolites as possible in a biological sample, will be instrumental in discovering novel N-acylated compounds and understanding their metabolic networks. researchgate.net Techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) provide the high resolution and mass accuracy needed for the identification of unknown metabolites. researchgate.net

Furthermore, the development of specific enzymatic assays will be essential for studying the activity of enzymes that produce or degrade this compound. These assays can be used to screen for inhibitors or activators of these enzymes, which could have therapeutic potential. The use of isotopically labeled this compound can also help trace its metabolic fate within cells and organisms.

Q & A

Q. How can researchers optimize the synthesis of N-(3-Carboxypropanoyl)-L-leucine to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry of reactants. For peptide coupling, carbodiimide-based agents (e.g., EDC/HOBt) are commonly used to activate the carboxyl group. Purification via reverse-phase HPLC or preparative TLC can enhance purity, while yield improvements may involve inert atmosphere conditions or microwave-assisted synthesis to reduce side reactions. Characterization of intermediates using LC-MS or 1^1H NMR is critical for monitoring reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer: Key techniques include:
  • 1^1H/13^{13}C NMR : Assign peaks using DEPT or HSQC to resolve stereochemistry and confirm carboxypropanoyl linkage.
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula and detect impurities via isotopic patterns.
  • FT-IR : Identify functional groups (e.g., carboxyl C=O stretching at ~1700 cm1^{-1}).
    Cross-referencing with literature spectra (e.g., PubChem or NIST databases) ensures accurate interpretation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biochemical interactions in enzymatic studies?

  • Methodological Answer: Use Quantitative Structure-Activity Relationship (QSAR) models to predict how substituents (e.g., alkyl chain length or carboxyl group positioning) affect binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can map interactions with target enzymes like leucine dehydrogenases. Validate predictions via competitive inhibition assays and kinetic studies (e.g., KiK_i determination) .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Controlled Replication : Standardize buffer conditions (pH, ionic strength) and temperature to isolate variables.
  • Degradation Profiling : Use LC-MS/MS to identify hydrolysis byproducts (e.g., free leucine or succinate derivatives).
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess whether observed discrepancies fall within experimental error margins .

Q. How should researchers design experiments to investigate the metabolic pathways involving this compound in model organisms?

  • Methodological Answer: Employ isotopic labeling (13^{13}C or 15^{15}N) to trace metabolic incorporation in in vivo models (e.g., murine hepatocytes). Combine with untargeted metabolomics (UPLC-QTOF-MS) to identify downstream metabolites. For mechanistic insights, use CRISPR-engineered knockout cell lines to assess pathway dependencies .

Experimental Design & Data Validation

Q. What ethical and procedural guidelines apply when conducting animal studies with this compound?

  • Methodological Answer: Follow institutional Animal Care and Use Committee (ACUC) protocols, including:
  • Dose Optimization : Conduct pilot studies to determine LD50_{50} and subtoxic doses.
  • Data Transparency : Report attrition rates, randomization methods, and blinding procedures.
  • Literature Duplication Checks : Use databases like PubMed and SciFinder to ensure studies are not redundant .

Q. How can researchers address challenges in reproducing published synthetic protocols for N-(3-Carboxypropanoyl)-L-leucine?

  • Methodological Answer:
  • Detailed Reaction Logs : Document exact reagent grades, humidity, and equipment calibration.
  • Collaborative Verification : Share raw data (e.g., NMR FID files) via open-access platforms for peer validation.
  • Error Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to identify deviations in technique or instrumentation .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in N-(3-Carboxypropanoyl)-L-leucine toxicity studies?

  • Methodological Answer:
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values.
  • Bootstrap Resampling : Quantify confidence intervals for small sample sizes.
  • Meta-Analysis : Aggregate results from independent studies to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.